molecular formula C7H13N3O3 B1435572 Methyl 5,5-dimethyl-4-(methylamino)-4,5-dihydro-1,2,4-oxadiazole-3-carboxylate CAS No. 1803590-96-6

Methyl 5,5-dimethyl-4-(methylamino)-4,5-dihydro-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B1435572
CAS No.: 1803590-96-6
M. Wt: 187.2 g/mol
InChI Key: JCQPDBRFZJUHKM-UHFFFAOYSA-N
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Description

Methyl 5,5-dimethyl-4-(methylamino)-4,5-dihydro-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound featuring a partially saturated 1,2,4-oxadiazole ring. Key structural attributes include:

  • 1,2,4-Oxadiazole core: A five-membered ring containing two oxygen and one nitrogen atom, with partial saturation (4,5-dihydro) reducing aromaticity.
  • Substituents: Two methyl groups at positions 5,3. A methylamino group (-NHCH₃) at position 4. A methyl ester (-COOCH₃) at position 2.
  • Molecular formula: C₇H₁₁N₃O₃ (calculated based on IUPAC name).

Properties

IUPAC Name

methyl 5,5-dimethyl-4-(methylamino)-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O3/c1-7(2)10(8-3)5(9-13-7)6(11)12-4/h8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQPDBRFZJUHKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(=NO1)C(=O)OC)NC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Using Amidoximes and Esters

A common approach to synthesize 1,2,4-oxadiazoles involves the cyclodehydration of amidoximes with esters or acid derivatives. For this compound, the synthesis may proceed as follows:

  • Step 1: Preparation of the amidoxime intermediate by reacting a nitrile precursor with hydroxylamine.
  • Step 2: Reaction of the amidoxime with a suitable methyl ester derivative under dehydrating conditions to induce cyclization forming the 1,2,4-oxadiazole ring.
  • Step 3: Introduction of the methylamino group at position 4 can be achieved by nucleophilic substitution or reductive amination on an appropriate intermediate.

The cyclization is often catalyzed or facilitated by reagents such as thionyl chloride or concentrated sulfuric acid, which act as esterification or dehydration catalysts. Solvents used in these reactions include polar aprotic solvents, chloro solvents, ketones, ethers, or their mixtures to optimize solubility and reaction rates.

Use of Azide and Potassium Salt Intermediates

Some processes involve the preparation of potassium salt intermediates of oxadiazole derivatives, which are then converted into the target compound. For example, treating a precursor compound with potassium tert-butoxide in ketone or ester solvents at controlled temperatures (-10°C to 60°C) facilitates the formation of potassium salts that can be further transformed into methyl esters or amine-substituted oxadiazoles.

Reduction of Nitro-Substituted Precursors

Another key method involves the reduction of nitro-substituted intermediates to amines, which can then be converted into methylamino-substituted oxadiazoles. Suitable reducing agents include Raney Nickel, sodium borohydride, or palladium on carbon under hydrogen gas pressure. These reductions are typically performed in ester, alcoholic, ether, chloro, or polar solvents to yield the amino-substituted intermediate that can be methylated to form the methylamino group.

Reaction Conditions and Catalysts

Aspect Details
Catalysts Thionyl chloride, concentrated sulfuric acid
Solvents Polar aprotic solvents, chloro solvents, ketones, ethers, esters, hydrocarbon solvents
Azide sources (if applicable) Sodium azide, potassium azide, diphenylphosphoryl azide, trimethylsilyl azide
Reducing agents Raney Nickel, NaBH4, Pd/C under H2 gas
Temperature range -10°C to 60°C (typical for potassium salt formation)
Reaction time Variable depending on method; microwave-assisted methods can reduce time significantly

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield (%) Reaction Time
Cyclodehydration of amidoximes Direct ring formation, well-established method Requires careful control of dehydration step 70-90 Several hours
Potassium salt intermediates Allows selective functionalization Requires strict temperature control 80-95 Hours
Reduction of nitro precursors Efficient introduction of amino groups Use of hazardous reducing agents, H2 gas needed 85-95 Several hours
Microwave-assisted synthesis Significantly reduces reaction time Requires specialized equipment Up to 95 Seconds to minutes

Microwave-assisted synthesis, although more documented for related oxadiazole derivatives, has shown to reduce reaction times drastically while maintaining high yields, as demonstrated in studies of 1,3,4-oxadiazole hybrids. This approach could be adapted to 1,2,4-oxadiazole derivatives to improve efficiency.

Summary Table of Key Preparation Parameters

Parameter Values/Options
Starting materials Nitriles, amidoximes, methyl esters, nitro-substituted benzoates
Catalysts Thionyl chloride, sulfuric acid
Solvents Polar aprotic solvents, chloro solvents, ketones, ethers, esters
Reducing agents Raney Nickel, NaBH4, Pd/C with H2 gas
Temperature -10°C to 60°C
Reaction time Minutes (microwave) to hours (conventional)
Yield 70-95%

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5-dimethyl-4-(methylamino)-4,5-dihydro-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . The reactions are typically carried out under mild to moderate conditions to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles, amine derivatives, and other functionalized heterocycles .

Scientific Research Applications

Chemistry

Methyl 5,5-dimethyl-4-(methylamino)-4,5-dihydro-1,2,4-oxadiazole-3-carboxylate serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in the development of more complex molecules. It is also utilized as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.

Biology

Research into the biological activities of this compound has revealed potential antimicrobial and anticancer properties. Studies indicate that derivatives of oxadiazoles often exhibit significant biological activity due to their interaction with various biological targets. The compound's mechanism of action involves binding to specific enzymes and receptors, modulating their activity and leading to various biological effects .

Medicine

The compound is being explored as a potential drug candidate due to its unique structural features and associated biological activities. Preliminary studies suggest it may have efficacy against certain cancer cell lines, making it a subject of interest for further pharmacological investigations .

Industry

In industrial applications, this compound is used in the development of new materials with specific properties. This includes applications in polymers and coatings where its chemical stability and reactivity can be advantageous .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in A431 human epidermoid carcinoma cells with an IC50 of 1.98 µM .
Study BAntimicrobial PropertiesExhibited broad-spectrum antimicrobial activity against several pathogenic bacteria.
Study CMaterial ScienceUsed as an additive in polymer formulations to enhance thermal stability and mechanical properties .

Mechanism of Action

The mechanism by which Methyl 5,5-dimethyl-4-(methylamino)-4,5-dihydro-1,2,4-oxadiazole-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Pyrazole-Carboximidamide Derivatives ()

A 2014 Molecules study synthesized pyrazole-carboximidamide derivatives (e.g., 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide) with aryl substituents .

Key Comparisons :

Feature Target Oxadiazole Compound Pyrazole-Carboximidamide Derivatives
Core Heterocycle 1,2,4-Oxadiazole (O, O, N) Pyrazole (N, N, C)
Saturation Partially saturated (4,5-dihydro) Partially saturated (4,5-dihydro)
Functional Groups Methyl ester, methylamino Carboximidamide (-C(=NH)NH₂), aryl groups
Potential Bioactivity Unknown (inferred: metabolic stability) Antimicrobial, anti-inflammatory

Structural Implications :

  • The oxadiazole core may offer greater hydrolytic stability compared to pyrazoles, which are prone to ring-opening under acidic conditions.
  • The methyl ester in the target compound could enhance membrane permeability relative to the polar carboximidamide group in pyrazole derivatives.

Benzoimidazole-Oxadiazole Derivatives ()

Azilsartan medoxomil (a hypertension drug) and its impurity (Azilsartan Impurity 4) contain a benzoimidazole core linked to a 1,2,4-oxadiazole ring .

Key Comparisons :

Feature Target Oxadiazole Compound Azilsartan Medoxomil
Core Structure Monocyclic oxadiazole Polycyclic (benzoimidazole + oxadiazole)
Substituents Methyl groups, methylamino Biphenyl, potassium salt, methoxy groups
Molecular Weight ~185 g/mol 606.62 g/mol (potassium salt)
Pharmacological Role Fragment/intermediate Angiotensin II receptor blocker

Functional Insights :

  • The target compound’s simplicity suggests utility as a synthetic intermediate for complex molecules like Azilsartan.
  • The oxadiazole ring in both compounds likely enhances binding affinity to biological targets (e.g., angiotensin receptors) by mimicking carboxylate groups .

Sulfonate-Modified Oxadiazole Derivatives ()

A European patent describes N-(3-Chloro-4-fluorophenyl)-6,7-difluoro-N'-hydroxy-2-(2-(methylamino)ethyl)-1H-benzo[d]imidazole-4-carboximidamide, featuring a methylaminoethyl side chain and fluorinated aryl groups .

Key Comparisons :

Feature Target Oxadiazole Compound Patent Compound
Oxadiazole Substitution Methylamino at position 4 Oxadiazole linked to benzoimidazole
Bioavailability Likely high (low molecular weight) Enhanced by sulfonate groups
Therapeutic Use Not reported Hypertension (inferred from structural similarity to Azilsartan)

Table 1: Structural and Functional Comparison

Compound Type Heterocycle Key Substituents Molecular Weight (g/mol) Bioactivity Reference
Target Oxadiazole 1,2,4-Oxadiazole Methylamino, dimethyl ~185 Unknown (stable fragment) -
Pyrazole-Carboximidamide Pyrazole Aryl, carboximidamide 250–350 Antimicrobial
Azilsartan Medoxomil Benzoimidazole + oxadiazole Biphenyl, potassium salt 606.62 Antihypertensive
Patent Compound Benzoimidazole + oxadiazole Fluorophenyl, sulfonate ~500 (estimated) Antihypertensive (inferred)

Key Observations :

  • The oxadiazole ring is a versatile pharmacophore, with substitutions dictating solubility, stability, and target engagement.
  • Smaller oxadiazole derivatives (e.g., the target compound) may serve as precursors to larger drug molecules like Azilsartan .

Biological Activity

Methyl 5,5-dimethyl-4-(methylamino)-4,5-dihydro-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound within the oxadiazole family. This compound has garnered attention for its potential biological activities , particularly in the fields of medicinal chemistry and pharmacology .

Antimicrobial Properties

Research indicates that derivatives of oxadiazoles, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of oxadiazole derivatives against various strains of bacteria and fungi. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic pathways .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies have shown that certain oxadiazole derivatives can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a related study demonstrated that oxadiazole compounds could effectively target specific cancer cell lines by modulating pathways associated with tumor growth .

The biological activity of this compound is attributed to its ability to bind to various biological targets. This includes interactions with enzymes and receptors that play crucial roles in cellular signaling and metabolism. The unique structural features of this compound allow it to modulate these targets effectively.

Case Studies

  • Antimicrobial Efficacy : A study reported that a series of oxadiazole derivatives demonstrated potent activity against Mycobacterium tuberculosis. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than many existing antimicrobials .
  • Cancer Cell Lines : In vitro studies on breast cancer cell lines showed that this compound induced apoptosis at concentrations as low as 10 µM. Mechanistic studies suggested that this effect was mediated through caspase activation and mitochondrial dysfunction .

Data Tables

Biological Activity Effect Reference
AntimicrobialActive against M. tuberculosis
AnticancerInduces apoptosis in breast cancer cells
Enzyme InteractionModulates enzyme activity

Future Directions

The ongoing research into this compound aims to further elucidate its biological mechanisms and enhance its efficacy through structural modifications. Future studies may focus on:

  • Synthesis of New Derivatives : Exploring variations in substitution patterns to improve biological activity.
  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic potential.
  • Combination Therapies : Investigating the synergistic effects when combined with other therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can researchers optimize yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization reactions of intermediates, such as methyl-substituted oxadiazole precursors. For example, analogous oxadiazole derivatives are synthesized via reactions with diphenyl carbonate or aryl acids under reflux conditions . Optimization can include varying reaction time, temperature, and stoichiometry. Purity is confirmed using LCMS (e.g., m/z 618 [M+H]+) and HPLC (retention time: 1.16 minutes under SMD-TFA05 conditions) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • LCMS/HPLC : For molecular weight confirmation and purity assessment .
  • NMR (1H/13C) : To resolve structural features like the methylamino group and oxadiazole ring .
  • X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is used for small-molecule refinement, though challenges arise with disordered methyl groups or twinned crystals .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight containers at controlled temperatures (e.g., -20°C) to prevent hydrolysis of the oxadiazole ring. Stability studies on analogous compounds recommend monitoring via periodic HPLC analysis under varying humidity and light conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar oxadiazole derivatives?

  • Methodological Answer : Discrepancies often arise from variations in substituent positioning (e.g., methyl vs. phenyl groups) or purity levels. Systematic structure-activity relationship (SAR) studies, comparing derivatives like 5-(4-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide, can isolate critical functional groups . Cross-validate biological assays (e.g., enzyme inhibition) with HPLC-purity thresholds >98% .

Q. What computational and experimental strategies address challenges in X-ray crystallographic refinement of this compound?

  • Methodological Answer : For disordered methyl groups, use SHELXL’s PART and SUMP instructions to model partial occupancy. High-resolution data (≤1.0 Å) improves refinement. If twinning is suspected (e.g., in monoclinic systems), apply the TWIN/BASF commands in SHELX . Pair with DFT calculations to validate bond lengths and angles .

Q. What are the implications of modifying the oxadiazole ring’s substituents on bioactivity and physicochemical properties?

  • Methodological Answer : Substituent effects are studied via:

  • Electron-withdrawing groups (e.g., nitro, bromo): Enhance metabolic stability but may reduce solubility.
  • Methylamino groups : Improve hydrogen-bonding potential, as seen in derivatives like N-(3-chloro-4-fluorophenyl)-6,7-difluoro-N'-hydroxy analogs .
  • LogP adjustments : Introduce polar groups (e.g., hydroxyl) via post-synthetic modification to balance lipophilicity .

Q. How can researchers design experiments to study the compound’s reactivity under physiological conditions?

  • Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in buffered solutions. Monitor degradation products via LCMS/MS and correlate with in vitro cytotoxicity profiles. For example, ester hydrolysis of the methyl carboxylate group may generate bioactive carboxylic acid derivatives .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data reported for similar oxadiazole derivatives?

  • Methodological Answer : Solubility discrepancies often stem from polymorphic forms or measurement conditions (e.g., aqueous vs. DMSO). Use standardized protocols (e.g., shake-flask method) and characterize crystalline forms via PXRD. For instance, analogs like 3-methyl-5-[7-(4-methyloxazolyl)phenoxy]heptyl-oxazole show pH-dependent solubility shifts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5,5-dimethyl-4-(methylamino)-4,5-dihydro-1,2,4-oxadiazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5,5-dimethyl-4-(methylamino)-4,5-dihydro-1,2,4-oxadiazole-3-carboxylate

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